molecular formula C9H12ClNO3 B2387898 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride CAS No. 1403775-19-8

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B2387898
CAS No.: 1403775-19-8
M. Wt: 217.65
InChI Key: DQSACLYOIBPCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride is a derivative of glycine, an amino acid. This compound is known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group and a methoxyphenyl group attached to the acetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of substituted aryl trichloromethyl ketones with CBS-catecholborane reagent . This method allows for the asymmetric synthesis of the compound, ensuring high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride involves its interaction with various molecular targets and pathways. As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . The exact molecular targets and pathways are still under investigation, but its effects on cellular metabolism and signaling pathways are of particular interest.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: A related compound with similar structural features but lacking the amino group.

    2-Aminoacetophenone: Another related compound with an amino group attached to an acetophenone backbone.

Uniqueness

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride is unique due to its combination of an amino group and a methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research.

Properties

IUPAC Name

2-amino-2-(2-methoxyphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBZFMACMXQMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.